molecular formula C13H24O2 B1309146 2-Tridecenoic acid CAS No. 6969-16-0

2-Tridecenoic acid

Cat. No. B1309146
CAS RN: 6969-16-0
M. Wt: 212.33 g/mol
InChI Key: GQVYBECSNBLQJV-VAWYXSNFSA-N
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Description

2-Tridecenoic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 212.33 and a formula of C13H24O2 .


Molecular Structure Analysis

The molecular structure of 2-Tridecenoic Acid is represented by the SMILES notation: CCCCCCCCCCC=CC(O)=O . This indicates that it has a long carbon chain with a double bond near one end, and a carboxylic acid group at the other end .


Physical And Chemical Properties Analysis

2-Tridecenoic Acid has a density of 0.9±0.1 g/cm3, a boiling point of 327.8±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has an enthalpy of vaporization of 62.7±6.0 kJ/mol, a flash point of 231.6±10.2 °C, and an index of refraction of 1.464 . It has a molar refractivity of 63.9±0.3 cm3, and a molar volume of 231.4±3.0 cm3 .

Safety And Hazards

2-Tridecenoic Acid is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling . It should not be eaten, drunk, or smoked when using this product, and it should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

(E)-tridec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVYBECSNBLQJV-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313980
Record name (2E)-2-Tridecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tridecenoic acid

CAS RN

32466-55-0, 6969-16-0
Record name (2E)-2-Tridecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32466-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-2-Tridecenoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Tridecenoic acid, (2E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2-Tridecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-tridec-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.405
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Record name 2-Tridecenoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-TRIDECENOIC ACID, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5X07YC9IV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

11-tridecenoic acid; 12-tridecenoic acid;
Name
11-tridecenoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
J Cason, NL Allinger, CF Allen - Journal of Organic Chemistry, 1953 - ACS Publications
… For this purpose, therefore, l-( —)-5-methyl-2-tridecenoic acid was prepared from the corresponding saturated acid by the method previously found (6) most effective for thesynthesis of 2…
Number of citations: 20 pubs.acs.org
T MIMURA, I KOHDA, K MAEDA, M IWAI… - Journal of …, 1983 - jstage.jst.go.jp
… in this experiment, trans- 2-tridecenoic acid was found to be a potent … At the dose of 10 mg/kg, trans- 2-tridecenoic acid … ulcerated rats, trans- 2tridecenoic acid increased the sialic acid …
Number of citations: 5 www.jstage.jst.go.jp
CD Broaddus, TJ Logan, TJ Flautt - The Journal of Organic …, 1963 - ACS Publications
… At short reactiontimes 2-tridecenoic acid, arising from metalation at the terminal vinylic position, … Theprecursor of 2-tridecenoic acid, 1-sodio-1-dodecene, was shown to be stable to the …
Number of citations: 32 pubs.acs.org
V Jarolim, F Šorm - Collection of Czechoslovak Chemical …, 1977 - cccc.uochb.cas.cz
The occurrence of some biologically active substancesl among the oxa analogues of the insect juvenile hormone prompted us to examine the dioxa series. The object of the present …
Number of citations: 4 cccc.uochb.cas.cz
T Ito, H Ogawa - Journal of the Agricultural Chemical Society of …, 1959 - Taylor & Francis
… In the previous papersl,z" it was shown that esperin was 'a polypeptide which gave by hydrolysis, DL-Ieucine, L-aspartic acid, L-valine and 2-tridecenoic acid, and was easily …
Number of citations: 18 www.tandfonline.com
M Inoue - Bulletin of the Chemical Society of Japan, 1962 - journal.csj.jp
Investigation was made of the ether soluble part of glumamycin hydrolysate. After this oily substance was purified by distillation, the distillate corresponded to unsaturated fatty acid, …
Number of citations: 11 www.journal.csj.jp
N Kooltheat, A Tedasen, K Yamasaki… - Journal of Evidence …, 2023 - journals.sagepub.com
… acid, heptadecanoic acid, 2-tridecenoic acid, octadecanoic acid (or … Among potent biomolecules, the 2-tridecenoic acid … Moreover, the 2-tridecenoic acid reacted with the tyrosinase …
Number of citations: 1 journals.sagepub.com
NF Sianipar, S Yuliani, K Assidqi… - Rasayan Journal of …, 2022 - rasayanjournal.co.in
The rodent tuber mutant plant (Typhonium flagelliforme) has anticancer properties. This plant contains several bioactive compounds such as hexadecanoic acid, alpha-tocopherol, …
Number of citations: 2 rasayanjournal.co.in
CD Broaddus - The Journal of Organic Chemistry, 1964 - ACS Publications
Metalation of 1-dodecene with ra-butylpotassiumdiffers from metalation with n-butylsodium in three respects. The variation in ratio of, ß-to ß,-unsaturated carbo nation products with time …
Number of citations: 25 pubs.acs.org
LH Wang, Y He, Y Gao, JE Wu, YH Dong… - Molecular …, 2004 - Wiley Online Library
… Furthermore, the methyl group at the C-11 position also plays a certain role in the activity, as cis-2-tridecenoic acid and cis-2-dodecenoic acid, the close derivatives of DSF lacking the …
Number of citations: 534 onlinelibrary.wiley.com

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